molecular formula C22H21FN4O4 B10992466 methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate

Cat. No.: B10992466
M. Wt: 424.4 g/mol
InChI Key: KWFPZEJYYYSPSE-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is a complex organic compound that features a unique structure combining a fluorophenyl group, an imidazo[4,5-c]pyridine moiety, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with various molecular targets, making it a versatile compound for research and development.

Biological Activity

Methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate (CAS Number: 1219584-27-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological significance, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H21FN4O3C_{22}H_{21}FN_{4}O_{3}, with a molecular weight of 408.4 g/mol. The presence of a fluorophenyl group and a methoxybenzoate moiety contributes to its chemical diversity and potential reactivity.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Signaling : The structural features may enhance binding affinity to certain receptors, influencing cellular signaling pathways.
  • Cell Cycle Arrest : Compounds with similar imidazo-pyridine structures have been reported to arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. A study on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could be a potent inhibitor of tumor growth .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa0.08 - 12.07Tubulin polymerization inhibition
Methyl CompoundVariousLow micromolarCell cycle arrest

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. The introduction of specific functional groups has been linked to enhanced anti-inflammatory activity in similar chemical classes.

Case Studies

  • Study on Similar Compounds : A review highlighted that aminopyrazole derivatives exhibited promising anticancer activity by inhibiting tubulin polymerization and affecting cell cycle dynamics . This suggests that this compound might share similar mechanisms.
  • In Vivo Studies : In vivo experiments on related compounds have shown effective tumor reduction in mouse models when administered at specific dosages. These findings support the potential therapeutic application of this compound in oncology.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Distribution : Its structure may allow for effective distribution across biological membranes.
  • Metabolism : Preliminary data indicate potential metabolic pathways that could influence its bioavailability.

Toxicity studies are necessary to establish safe dosage levels and identify any adverse effects associated with long-term use.

Properties

Molecular Formula

C22H21FN4O4

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 3-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methoxybenzoate

InChI

InChI=1S/C22H21FN4O4/c1-30-18-7-6-14(21(28)31-2)11-17(18)26-22(29)27-9-8-16-19(25-12-24-16)20(27)13-4-3-5-15(23)10-13/h3-7,10-12,20H,8-9H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

KWFPZEJYYYSPSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3

Origin of Product

United States

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